2-Amino-N,3-dihydroxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N,3-dihydroxypropanamide typically involves the reaction of serine with hydroxylamine under controlled conditions. The reaction is carried out in an aqueous medium at a pH of around 7-8, with the temperature maintained at 25-30°C. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of pH, temperature, and reaction progress .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-N,3-dihydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines and other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Amino-N,3-dihydroxypropanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: The compound is used in studies involving enzyme inhibition, particularly seryl-tRNA synthetase inhibition.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-N,3-dihydroxypropanamide involves the inhibition of seryl-tRNA synthetase, an enzyme responsible for the attachment of serine to its corresponding tRNA during protein synthesis. By inhibiting this enzyme, the compound disrupts the protein synthesis process, leading to various biological effects . The molecular targets and pathways involved include the active site of seryl-tRNA synthetase and the associated protein synthesis machinery .
Vergleich Mit ähnlichen Verbindungen
DL-Serine Hydroxamate: A similar compound with comparable inhibitory effects on seryl-tRNA synthetase.
2-Amino-3-hydroxypropanehydroxamic Acid: Another hydroxamic acid derivative with similar chemical properties.
Uniqueness: 2-Amino-N,3-dihydroxypropanamide is unique due to its specific inhibitory action on seryl-tRNA synthetase, which makes it a valuable tool in studies of protein synthesis and enzyme inhibition. Its structural features, such as the presence of both amino and hydroxyl groups, contribute to its distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
4370-83-6 |
---|---|
Molekularformel |
C3H8N2O3 |
Molekulargewicht |
120.11 g/mol |
IUPAC-Name |
2-amino-N,3-dihydroxypropanamide |
InChI |
InChI=1S/C3H8N2O3/c4-2(1-6)3(7)5-8/h2,6,8H,1,4H2,(H,5,7) |
InChI-Schlüssel |
LELJBJGDDGUFRP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)NO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.